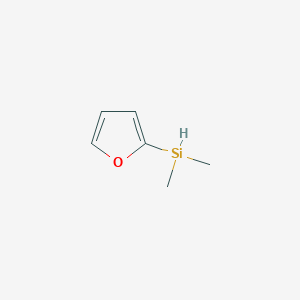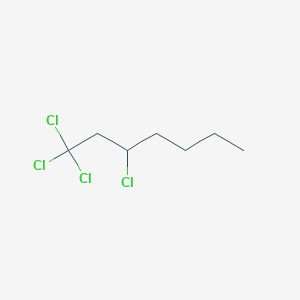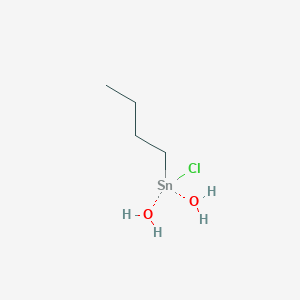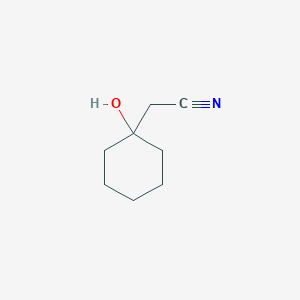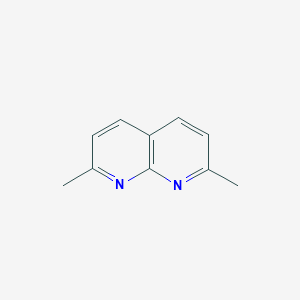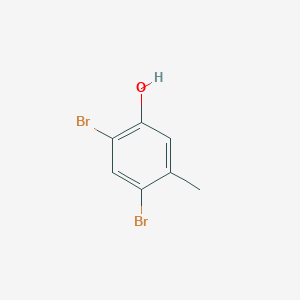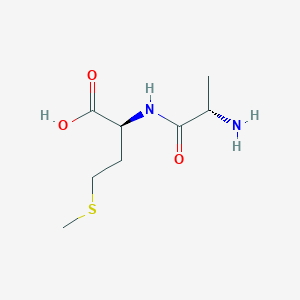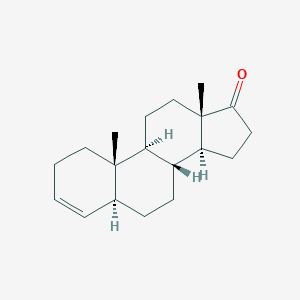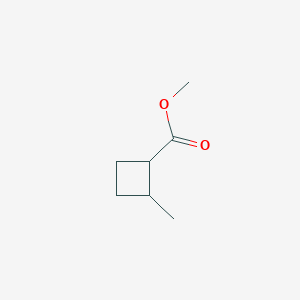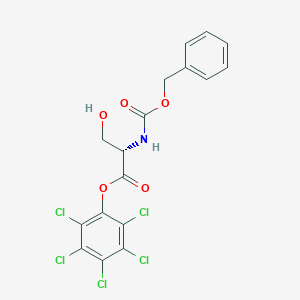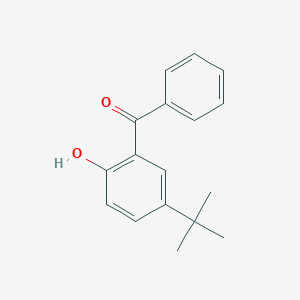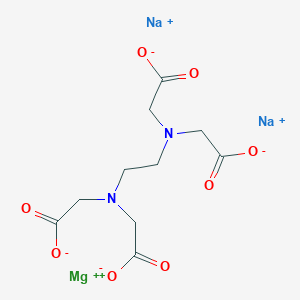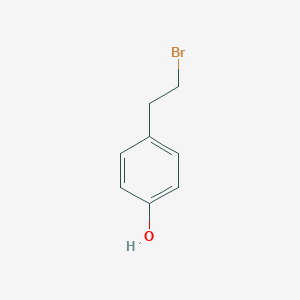
4-(2-ブロモエチル)フェノール
概要
説明
4-(2-Bromoethyl)phenol is an organic compound with the molecular formula C₈H₉BrO. It consists of a phenol group substituted with a 2-bromoethyl group at the para position. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
科学的研究の応用
4-(2-Bromoethyl)phenol has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: 4-(2-Bromoethyl)phenol can be synthesized through the bromination of tyrosol using hydrobromic acid. This process involves the substitution of the hydroxyl group with a bromine atom, resulting in the formation of the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of 4-(2-Bromoethyl)phenol typically involves the use of readily available and cost-effective raw materials such as tyrosol and hydrobromic acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 4-(2-Bromoethyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenol group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution: Formation of various substituted phenols or ethers.
Oxidation: Production of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols or reduced phenolic derivatives.
作用機序
The mechanism of action of 4-(2-Bromoethyl)phenol involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the 2-bromoethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .
類似化合物との比較
- 2-Bromoethylbenzene
- 4-Bromoethylbenzonitrile
- 2-Bromoethylphenol
Uniqueness: 4-(2-Bromoethyl)phenol is unique due to the presence of both a phenol group and a 2-bromoethyl group, which imparts distinct reactivity and versatility in chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
特性
IUPAC Name |
4-(2-bromoethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYVTFCYVZEQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161716 | |
| Record name | 4-(2-Bromoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14140-15-9 | |
| Record name | 4-(2-Bromoethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14140-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromoethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014140159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Bromoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-BROMOETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I61CD92KW5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(2-Bromoethyl)phenol interact with DNA, and what are the observed effects?
A1: Research suggests that 4-(2-Bromoethyl)phenol acts as a DNA minor groove binder []. Specifically, it exhibits a strong preference for binding to adenine bases within the minor groove, effectively protecting them from alkylation by other agents []. This interaction pattern is consistent with the behavior of other molecules known to target the DNA minor groove. Furthermore, the presence of 4-(2-Bromoethyl)phenol can enhance the alkylation of guanine bases located in the DNA major groove, particularly in the presence of anthracycline antibiotics like daunomycin and aclacinomycin A []. These findings highlight the compound's potential to modulate DNA structure and influence the binding of other molecules, including clinically relevant antitumor agents.
Q2: What is the role of 4-(2-Bromoethyl)phenol in the synthesis of ionic liquids?
A2: 4-(2-Bromoethyl)phenol serves as a versatile precursor for synthesizing ionic liquids (ILs) []. It reacts with pentafluoropyridine (PFP) through nucleophilic aromatic substitution, achieving near-quantitative yields of the derivative 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine []. This derivative can be further modified to introduce desired cationic or anionic moieties, ultimately leading to the formation of tailored ILs.
Q3: Can you provide information on the spectroscopic characterization of 4-(2-Bromoethyl)phenol or its derivatives?
A3: While the provided abstracts lack specific spectroscopic data for 4-(2-Bromoethyl)phenol itself, they highlight the use of various spectroscopic techniques for characterizing its derivatives. For instance, the structure and purity of 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine, synthesized from 4-(2-Bromoethyl)phenol, were confirmed using 1H, 13C, and 19F NMR, as well as GC-EIMS analysis []. This demonstrates the applicability of these techniques for structural elucidation and purity assessment of compounds derived from 4-(2-Bromoethyl)phenol.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
